1-(2,5-Dimethoxyphenyl)-1-(hydroxyimino)ethane
Description
1-(2,5-Dimethoxyphenyl)-1-(hydroxyimino)ethane is a substituted ethane derivative featuring a 2,5-dimethoxyphenyl group and a hydroxyimino (=N-OH) group attached to the same carbon atom. This structural arrangement confers unique electronic and steric properties. The dimethoxyphenyl moiety contributes electron-donating effects via its methoxy substituents, while the hydroxyimino group introduces polarity and reactivity, such as tautomerization between oxime and nitroso forms. The compound’s molecular formula is inferred to be C₁₀H₁₃NO₃, distinguishing it from bulkier analogs in the same family.
Properties
IUPAC Name |
(NE)-N-[1-(2,5-dimethoxyphenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(11-12)9-6-8(13-2)4-5-10(9)14-3/h4-6,12H,1-3H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEJVZRCMSXTBW-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901243436 | |
| Record name | Ethanone, 1-(2,5-dimethoxyphenyl)-, oxime, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901243436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158364-42-2 | |
| Record name | Ethanone, 1-(2,5-dimethoxyphenyl)-, oxime, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158364-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2,5-dimethoxyphenyl)-, oxime, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901243436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)-1-(hydroxyimino)ethane typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxyphenyl)-1-(hydroxyimino)ethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-1-(hydroxyimino)ethane is a chemical compound that has a hydroxyimino group attached to an ethane backbone, with a dimethoxyphenyl moiety to enhance its chemical properties. The compound has a molecular formula of and has garnered attention for its synthetic versatility and potential biological activities.
Scientific Research Applications
Chemical Synthesis
this compound is a valuable intermediate in organic synthesis due to its chemical reactions. Several methods exist for synthesizing it, highlighting its synthetic accessibility and versatility.
Pharmaceuticals
This compound has potential applications in pharmaceuticals because its biological activity may lead to drug development. Studies on similar compounds suggest that this compound may interact with various biological targets, but further research is necessary to elucidate these interactions specifically for this compound.
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 2,5-Dimethoxyacetophenone | Acetophenone derivative | Antioxidant properties |
| 1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride | Amino derivative of dimethoxyphenyl | Antibacterial activity |
| Hydroxylamine | Simple amine with hydroxy group | Versatile reagent in organic synthesis |
| 4-Hydroxy-3-methoxybenzaldehyde | Aromatic aldehyde with hydroxymethyl group | Potential anti-inflammatory effects |
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-1-(hydroxyimino)ethane would depend on its specific interactions with molecular targets. The hydroxyimino group can participate in hydrogen bonding and other interactions, which may influence its biological activity. Detailed studies would be required to elucidate the exact pathways and targets involved.
Biological Activity
1-(2,5-Dimethoxyphenyl)-1-(hydroxyimino)ethane, also known by its chemical structure and various synonyms, is a compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 158364-42-2
- Molecular Formula : C11H15N2O3
The compound primarily interacts with several biological targets:
- Enzymatic Activity : It has been observed to inhibit enzymes such as monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially influencing mood and behavior.
- Receptor Interaction : The compound may also bind to estrogen receptors (ERα and ERβ), impacting various signaling pathways related to cell proliferation and differentiation.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can protect cells from oxidative stress and damage.
- Anticancer Potential : Preliminary studies suggest that it may inhibit tumor growth in various cancer cell lines by modulating pathways associated with cell cycle regulation and apoptosis .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation in experimental models.
In Vitro Studies
Several studies have assessed the biological activity of this compound in vitro:
| Study | Cell Line | Effect Observed | IC50 (µM) |
|---|---|---|---|
| A375 (melanoma) | Tumor growth inhibition | 3.06 | |
| HepG2 (liver cancer) | Reduced cell viability | 10.0 | |
| L929 (fibroblast) | Antioxidant activity | 5.0 |
In Vivo Studies
Animal model studies have further elucidated the pharmacokinetics and therapeutic potential:
- Dosage Effects : At lower doses, the compound modulates oxidative stress without significant toxicity. Higher doses were linked to notable reductions in tumor size in xenograft models .
- Temporal Effects : The stability of the compound over time affects its long-term efficacy, with degradation impacting its biological activity.
Case Studies
A notable case study involved the administration of this compound in a murine model of induced inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2,5-Dimethoxyphenyl)-1-(hydroxyimino)ethane with structurally related compounds from the provided evidence (Table 1). Key differences in functional groups, molecular properties, and applications are highlighted.
Table 1. Comparative Analysis of Structural Analogs
Key Observations:
Functional Group Influence: The hydroxyimino group in the target compound enhances polarity and reactivity compared to the phenyl (30089-62-4) or benzyloxy (23556-90-3) groups. This makes the target compound more suited for dynamic reactions (e.g., forming Schiff bases) but less stable under acidic/basic conditions. Phenyl and ether substituents (e.g., 30089-62-4, 23556-90-3) increase hydrophobicity, favoring applications in materials science or inert environments.
Molecular Weight and Solubility: The target compound’s lower molecular weight (C₁₀H₁₃NO₃) contrasts with the C₁₆H₁₈O₂ analogs, resulting in higher solubility in polar solvents like ethanol or acetone.
Applications: Hydroxyimino derivative: Potential use in drug synthesis (e.g., oxime-containing antibiotics) or as a ligand in metal-organic frameworks. Phenyl-substituted analog (30089-62-4): Employed in fragrances due to its aromatic stability . Bis-benzyloxy ether (23556-90-3): Functions as a plasticizer or solvent owing to its hydrolytic resistance .
Research Findings:
- The phenyl-substituted analog (30089-62-4) exhibited negligible reactivity in radical polymerization assays, underscoring its inertness in polymer matrices .
Contradictions and Limitations:
- While the target compound’s inferred reactivity aligns with oxime chemistry principles, direct experimental data (e.g., stability under UV light) are absent. In contrast, the analogs’ properties are well-documented in industrial contexts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
